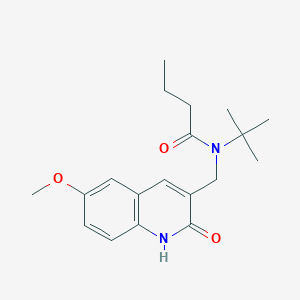
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide, also known as TQ-B, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. Moreover, this compound has been found to induce the expression of p53, a tumor suppressor gene that plays a critical role in apoptosis and cancer prevention.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in animal models of disease. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. Moreover, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to have low toxicity and is well tolerated in animal models. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide research. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Further studies are needed to investigate the efficacy of this compound in animal models of cancer and to determine its potential side effects. Moreover, this compound could be investigated as a potential therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective analogs of this compound.
Synthesemethoden
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)butyramide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-6-7-17(22)21(19(2,3)4)12-14-10-13-11-15(24-5)8-9-16(13)20-18(14)23/h8-11H,6-7,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPDOLHDCIHRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

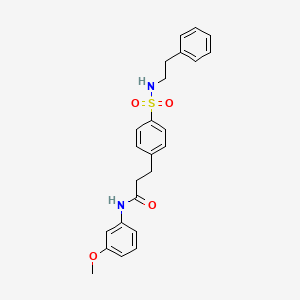
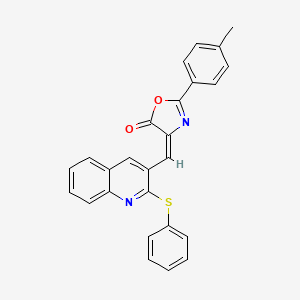
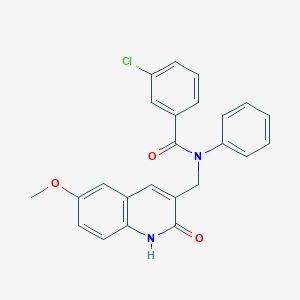
![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)
![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)
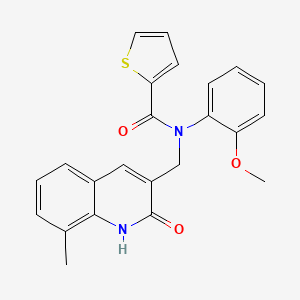

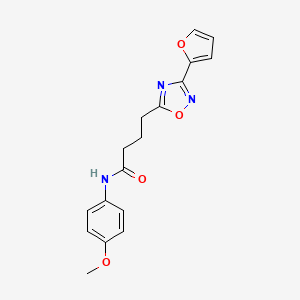
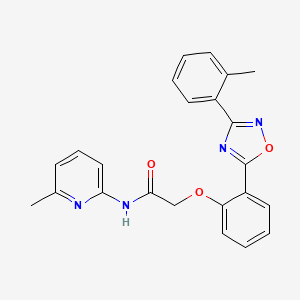
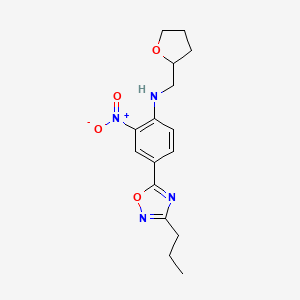
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
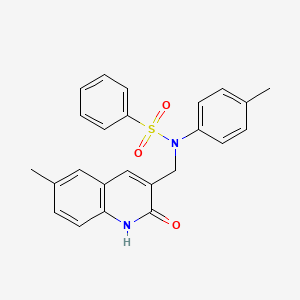
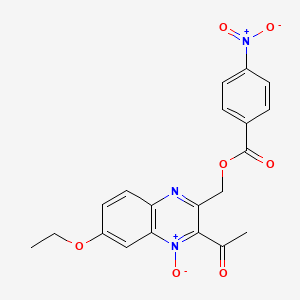
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)